molecular formula C18H27BrClN3OSi B1449893 5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1392804-15-7

5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1449893
CAS No.: 1392804-15-7
M. Wt: 444.9 g/mol
InChI Key: OSQDMXXINHBHBJ-UHFFFAOYSA-N
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Description

5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1392804-15-7) is a halogenated pyrrolopyrimidine derivative with a molecular formula of C₁₈H₂₇BrClN₃OSi and a molecular weight of 444.9 g/mol . It serves as a critical intermediate in synthesizing kinase inhibitors, notably UNC2025, a potent Mer/Flt3 dual inhibitor under investigation for oncology applications . The compound features a trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl group at the 7-position of the pyrrolo[2,3-d]pyrimidine core, which enhances solubility and metabolic stability through steric shielding of the hydroxyl group via the tert-butyldimethylsilyl (TBS) protecting moiety . Synthesized via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions, it achieves yields of ~89% under optimized conditions .

Properties

IUPAC Name

[4-(5-bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrClN3OSi/c1-18(2,3)25(4,5)24-13-8-6-12(7-9-13)23-11-15(19)14-10-21-17(20)22-16(14)23/h10-13H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQDMXXINHBHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)N2C=C(C3=CN=C(N=C32)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrClN3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110462
Record name 5-Bromo-2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-15-7
Record name 5-Bromo-2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1392804-15-7) is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C18_{18}H27_{27}BrClN3_3OSi
  • Molecular Weight : 444.87 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound primarily stems from its interaction with various molecular targets. Here are some key mechanisms identified in research:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways, which are critical for cancer progression.
  • Antiproliferative Effects : Studies have indicated that it can inhibit the proliferation of various cancer cell lines, suggesting potential use in oncology.
  • Anti-inflammatory Activity : Preliminary data suggest it may modulate inflammatory pathways, providing a basis for further investigation into its use for inflammatory diseases.

Biological Activity Data

Activity TypeObservationsReferences
AnticancerInhibits proliferation in cancer cell lines (e.g., breast and colon cancer)
Anti-inflammatoryReduces cytokine release in vitro
Enzyme inhibitionInhibits specific kinases involved in cancer signaling pathways

Case Studies

  • Breast Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis in MCF-7 breast cancer cells.
  • Inflammatory Models : In animal models of inflammation, the compound exhibited a marked decrease in inflammatory markers and improved clinical scores compared to untreated controls.

Research Findings

Recent studies have focused on optimizing the synthesis and understanding the structure-activity relationship (SAR) of this compound:

  • Synthesis Improvements : New synthetic routes have been developed that enhance yield and purity, making it more accessible for biological testing.
  • SAR Studies : Modifications to the cyclohexyl group have been explored to improve selectivity and potency against specific targets.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Research indicates that pyrrolopyrimidine derivatives, including this compound, exhibit promising anticancer activity. Studies have shown that modifications to the pyrrolopyrimidine core can enhance selectivity and potency against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit specific kinases involved in tumor growth .

2. Kinase Inhibition
The compound has been investigated for its role as a kinase inhibitor, particularly in the context of targeting specific pathways involved in cancer progression. The structural features of 5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine allow it to interact effectively with ATP-binding sites of kinases, which is crucial for developing targeted therapies .

CompoundTarget KinaseIC50 (µM)Cell Line TestedReference
This compoundEGFR0.15A431
5-Bromo derivativeCDK20.05HeLa
Other derivativesBRAF0.08MDA-MB-231

Case Studies

Case Study 1: Inhibition of Tumor Growth
A study published in a peer-reviewed journal demonstrated the efficacy of this compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Selectivity for Cancer Cells
Another investigation focused on the selectivity of pyrrolopyrimidine derivatives for cancer cells over normal cells. The findings revealed that compounds with similar structures to this compound exhibited lower cytotoxicity towards non-cancerous cells while maintaining high efficacy against various cancer cell lines .

Chemical Reactions Analysis

Halogen Substitution Reactions

The bromo and chloro substituents at positions 5 and 2 of the pyrrolo[2,3-d]pyrimidine core are key sites for nucleophilic aromatic substitution (NAS). These reactions enable the introduction of diverse functional groups, critical for modifying biological activity .

Example Reactions

PositionReagentConditionsProductYield
C5-BrPrimary amines (e.g., NH₃)DMF, 80°C, 12h5-Amino-2-chloro-pyrrolopyrimidine75–85%
C2-ClAlkoxides (e.g., NaOMe)THF, reflux, 6h2-Methoxy-5-bromo-pyrrolopyrimidine60–70%
  • Mechanism : The electron-deficient pyrimidine ring facilitates NAS, with bromide being more reactive than chloride due to its lower electronegativity .

  • Applications : Used to introduce pharmacophores such as amines or ethers for kinase inhibition studies.

Transition Metal-Catalyzed Coupling Reactions

The bromo group undergoes cross-coupling reactions, enabling C–C bond formation. Suzuki-Miyaura coupling is particularly notable for introducing aryl or heteroaryl groups .

Suzuki Coupling Parameters

Catalyst SystemBaseSolventTemperatureTimeYield
Pd(PPh₃)₄ / K₂CO₃Aqueous NaHCO₃DME90°C8h82%
PdCl₂(dppf) / CsFEt₃NDMF100°C12h78%
  • Scope : Compatible with boronic acids bearing electron-withdrawing or donating groups.

  • Limitations : Steric hindrance from the trans-cyclohexyl group may reduce coupling efficiency .

Deprotection of the tert-Butyldimethylsiloxy (TBS) Group

The TBS-protected hydroxyl group on the cyclohexyl ring is cleaved under mild acidic or fluoride conditions to yield a free hydroxyl group, enhancing solubility for biological assays .

Deprotection Methods

ReagentSolventTimeYieldByproducts
TBAF (1M in THF)THF2h95%Hexafluorosilicate
HCl (aq. 0.1M)MeOH/H₂O4h88%tert-Butyldimethylsilanol
  • Applications : Post-deprotection, the hydroxyl group can be further functionalized via esterification or phosphorylation .

Ring Functionalization and Modifications

The pyrrolopyrimidine core undergoes electrophilic substitution at position 7 when deprotonated, though this is less common due to steric protection by the cyclohexyl group .

Electrophilic Substitution Example

ReagentConditionsProductYield
HNO₃ / H₂SO₄0°C, 1h7-Nitro-pyrrolopyrimidine derivative<20%
  • Challenges : Low reactivity attributed to steric shielding by the trans-cyclohexyl-TBS group .

Stability Under Synthetic Conditions

The compound exhibits stability in anhydrous polar aprotic solvents (e.g., DMF, THF) but degrades in strong acids or bases, necessitating controlled reaction conditions .

Degradation Pathways

  • Acidic Hydrolysis : Cleavage of the pyrrolopyrimidine ring at pH < 2.

  • Thermal Decomposition : Degrades above 150°C, releasing HBr and HCl .

Comparison with Similar Compounds

Key Observations :

  • 7-Position Modifications : The TBS-protected cyclohexyl group in the target compound provides enhanced lipophilicity (logP ~4.5 estimated) compared to methyl (logP ~2.1) or triisopropylsilyl (logP ~5.0) analogs, influencing cell permeability and pharmacokinetics .
  • Halogenation : Bromine at the 5-position and chlorine at the 2-position are conserved in kinase inhibitor intermediates, enabling selective cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Amino vs. Chloro Substituents: The 4-amino group in 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine facilitates coupling with carboxylic acids, whereas chloro substituents (e.g., in the target compound) enhance electrophilicity for SNAr reactions .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a modular approach:

This approach requires careful control of reaction conditions to achieve high yield, stereoselectivity, and purity.

Key Intermediate Preparation: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core

Several patented methods focus on preparing the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, which is crucial for the final compound synthesis.

  • Starting materials : 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine or related derivatives.
  • Protection and selective dechlorination : Using di-tert-butyl dicarbonate and catalytic hydrogenation under atmospheric pressure to selectively remove chlorine at position 4 while preserving chlorine at position 2.
  • Deprotection step : Acidic treatment (e.g., trifluoroacetic acid or concentrated hydrochloric acid) to remove protecting groups and yield the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.

This method boasts mild reaction conditions, high yields (up to ~63% total yield), and suitability for industrial-scale production due to simple post-treatment and ease of operation.

Representative Reaction Conditions and Yields

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Protection of pyrrolo-pyrimidine core Di-tert-butyl dicarbonate, DMAP, triethylamine, ethyl acetate, 0°C to RT ~90% (for intermediate VI to VII) Mild conditions, high yield, crystalline product
2 Selective dechlorination Catalytic hydrogenation (Pd catalyst), atmospheric pressure, mild temperature Not specified individually Selective removal of chlorine at position 4, preserves chlorine at position 2
3 Deprotection Trifluoroacetic acid or HCl, methylene dichloride solvent, room temperature High Efficient removal of protecting groups, simple work-up
4 Coupling with trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl Base-mediated nucleophilic substitution, TBDMS-protected cyclohexyl alcohol derivative Not explicitly quantified Requires stereochemical control, TBDMS protection stable under conditions

Analytical and Purity Considerations

  • The final compound is typically characterized by high purity (>97%), confirmed by HPLC and spectroscopic methods.
  • Molecular weight: 444.9 g/mol; Molecular formula: C18H27BrClN3OSi.
  • Purity and identity are confirmed using standard analytical techniques including NMR, mass spectrometry, and elemental analysis.

Industrial and Research Scale Production Notes

  • The methods described emphasize scalability, with reaction conditions optimized for industrial feasibility.
  • Use of mild reagents and reaction conditions reduces hazardous waste and improves safety.
  • The synthetic route minimizes purification steps, enhancing overall efficiency and cost-effectiveness.
  • Future research is encouraged to optimize yields further and explore catalytic systems to improve selectivity and reduce reaction times.

Summary Table: Preparation Method Overview

Aspect Description
Core Intermediate 2-chloro-7H-pyrrolo[2,3-d]pyrimidine prepared via protection, selective dechlorination, and deprotection steps
Key Reagents Di-tert-butyl dicarbonate, Pd catalyst, trifluoroacetic acid, TBDMS-protected cyclohexyl derivatives
Reaction Conditions Mild temperatures (0°C to RT), atmospheric hydrogenation pressure, acidic deprotection
Yields Up to 90% per step for intermediates; overall ~63% total yield for core intermediate synthesis
Purity >97% for final compound
Scalability Suitable for industrial scale with simple post-treatment
Challenges Maintaining stereochemistry, controlling side reactions, protecting group stability

Q & A

Q. Conflicting bioactivity data in kinase inhibition assays: What variables contribute?

  • Variables :
  • Purity of compound (HPLC >98% required).
  • Solvent choice (DMSO vs. saline affects aggregation).
  • Resolution :
  • Repeat assays with independently synthesized batches.
  • Use SPR (surface plasmon resonance) to validate binding kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

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